molecular formula C13H24N2O2 B2487555 tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate CAS No. 1330766-47-6

tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate

Cat. No.: B2487555
CAS No.: 1330766-47-6
M. Wt: 240.347
InChI Key: SYCMFTHLNCVHEM-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique structure, which includes a cyclopropyl group attached to a piperidine ring, further linked to a carbamate group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate typically involves the following steps:

    Carbamoylation: The attachment of the carbamate group to the cyclopropyl-piperidine intermediate.

The reaction conditions often include the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates .

Comparison with Similar Compounds

tert-butyl N-[1-(4-piperidyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:

  • tert-butyl N-(4-methyl-4-piperidyl)carbamate
  • tert-butyl N-(4-phenyl-4-piperidyl)carbamate

These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCMFTHLNCVHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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